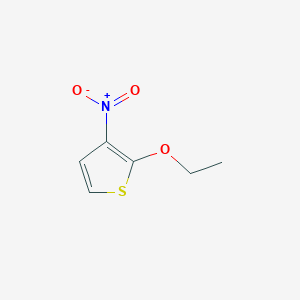

2-Ethoxy-3-nitrothiophene

Overview

Description

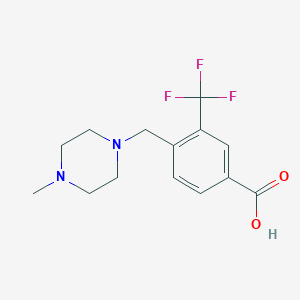

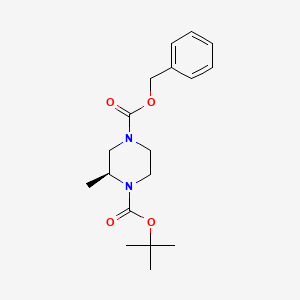

2-Ethoxy-3-nitrothiophene is a sulfur-containing heterocyclic compound. It’s a derivative of thiophene and finds utility in pharmaceuticals, agrochemicals, and as a precursor in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the alkylation of dipotassium 2-nitro-1,1-ethylenedithiolate with ethyl 4-chloroacetoacetate in a mixture of MeOH-H2O (2:1), which furnishes a highly functionalized 3-nitrothiophene .Molecular Structure Analysis

The molecular formula of this compound is C6H7NO3S, and its molecular weight is 173.19 g/mol .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in vicarious nucleophilic substitution reactions, which are a versatile way of introducing substituents into aromatic and heteroaromatic electron-deficient compounds .Scientific Research Applications

Organometallic Reactivity and Catalytic Applications

Research by Hernández et al. (2001) demonstrated the reactivity of substituted thiophenes, including nitrothiophenes, toward platinum, palladium, and nickel complexes, leading to the formation of thiaplatinacycles. These compounds have shown activity as intermediates in hydrodesulfurization (HDS) reactions, hinting at their potential in catalysis and organometallic chemistry applications (Hernández et al., 2001).

Kinetic Studies and Electrophilicity Analysis

Echaieb et al. (2014) conducted a kinetic study on the reactions of 2-methoxy-3-X-5-nitrothiophenes with piperidine, highlighting the effects of substituents on reactivity through a SNAr mechanism. The study provided insights into structure-reactivity correlations and the electrophilicity of these compounds (Echaieb, Gabsi, & Boubaker, 2014).

Novel Synthesis Methods

Rao and Vasantham (2009) described an effective synthesis method for 3-nitrothiophenes from nitroketene dithioacetate and chloromethyl ketones, showcasing the chemical sensitivity and selectivity of these reactions. This methodology underscores the synthetic versatility of nitrothiophenes in organic chemistry (Rao & Vasantham, 2009).

Polymer Sciences and Nanotechnology

Sivakumar and Phani (2011) explored the use of poly(3,4-ethylenedioxythiophene) to immobilize metal particle catalysts and reagents for catalytic reactions. Their work highlights the intersection of polymer sciences and catalysis, expanding the utility of thiophene derivatives in creating novel catalytic systems (Sivakumar & Phani, 2011).

Advanced Material Development

Casado et al. (2003) delved into nitro-functionalized oligothiophenes as electroactive molecular materials. Their study on asymmetrically substituted nitro compounds revealed promising electrochemical properties and the potential for use in organic electronic transistors, indicating the relevance of these compounds in the development of electronic materials (Casado et al., 2003).

Safety and Hazards

Future Directions

Thiophene and its derivatives, including 2-Ethoxy-3-nitrothiophene, have attracted great interest in both industry and academia due to their wide range of applications. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The global market for thiophene derivatives is anticipated to witness steady growth, reflecting the increasing demand for these compounds across various industries .

properties

IUPAC Name |

2-ethoxy-3-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-2-10-6-5(7(8)9)3-4-11-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSPOVJGQGWQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CS1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B3158537.png)

![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)

![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)

![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)